3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine
Description
3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted at the 3-position with a 4-chloro-2-fluorophenyl group and an amine group at the 5-position. The presence of both chloro (Cl) and fluoro (F) substituents on the phenyl ring introduces electron-withdrawing effects, which influence the compound’s electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H6ClFN2O |
|---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI Key |
JGZJCXVUFYZHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Aldehydes with N-Hydroximidoyl Chlorides
General Route: The most common synthetic approach involves a [3+2] cycloaddition reaction between an aldehyde bearing the 4-chloro-2-fluorophenyl substituent and an N-hydroximidoyl chloride precursor. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the isoxazole ring.
Reaction Conditions: The reaction is conducted under mild conditions, often at room temperature or slightly elevated temperatures, providing high regioselectivity and good yields of the target amine-substituted isoxazole.
Advantages: This method is metal-free, which is beneficial for reducing environmental impact and avoiding metal contamination in pharmaceutical applications.
Multi-step Synthesis via Nitrile Oxide Cycloaddition
Stepwise Process: Another approach involves generating nitrile oxides from halogenated aromatic precursors, which then undergo cycloaddition with alkynes or enamines to form the isoxazole ring.
Substituent Introduction: The 4-chloro-2-fluorophenyl group may be introduced via nucleophilic aromatic substitution or Suzuki coupling reactions prior to cycloaddition.
Purification: Intermediates such as isoxazole-3-carboxamides are purified using column chromatography with silica gel and solvent gradients (e.g., hexane/ethyl acetate) to isolate the amine product.
Chemical Reactions Analysis
Friedel-Crafts Alkylation with 3-Methide-3H-Pyrroles
This reaction enables enantioselective construction of heterotriarylmethanes using chiral spirocyclic phosphoric acid catalysts ([S]-4.1i). The amine group participates in hydrogen bonding with the catalyst, directing nucleophilic attack on electrophilic 3-methide intermediates .
| Substrate Pair | Yield | Enantioselectivity (ee) | Conditions |
|---|---|---|---|
| Ethyl 4-(hydroxymethyl)pyrrole + 3-phenylisoxazol-5-amine | 86% | 72% ee | DCE, RT, 12 hours |
| Methyl 4-(hydroxyphenyl)pyrrole + N-ethyl-3-phenylisoxazol-5-amine | 96% | 93% ee | DCE, RT, 12 hours |
| Hydrolysis product of 3k | 96% | 92% ee | NaOH, THF/MeOH/H₂O |
Mechanism :
-
Step 1 : Dehydration of 1 H-pyrrol-3-yl carbinol generates 3-methide-3 H-pyrrole.
-
Step 2 : Chiral phosphoric acid activates both reactants via hydrogen bonding.
-
Step 3 : Nucleophilic attack occurs on the Si face of the methide, forming enantiomerically enriched products .
Urea Formation via Triphosgene-Mediated Coupling
The amine group reacts with triphosgene (a carbonyl source) to form urea derivatives under mild conditions .
Example Reaction :
text5-(4-Chloro-2-fluorophenyl)isoxazol-3-amine + 4-(1-fluoro-1-((3-fluorophenyl)sulfonyl)ethyl)piperidine → Urea-linked product (42% yield)
Conditions :
-
Solvent: THF
-
Base: DIEA
-
Temperature: 0°C → RT
-
Time: Overnight
Key Data :
-
LC-MS : m/z 400 [M+H]⁺
-
¹H NMR : Characteristic peaks at δ 8.06 (d, J=1.8 Hz), 7.70–7.48 (m), 4.18–4.00 (m) .
Oxidation Reactions
While specific data on oxidation of 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine is limited, analogous isoxazole amines undergo oxidation at the:
-
Amine group : Conversion to nitroso or nitro derivatives under strong oxidizers.
-
Isoxazole ring : Ring-opening reactions with peroxides or ozonolysis.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient isoxazole ring and halogenated phenyl group influence reactivity:
| Position | Reactivity Profile | Example Reactions |
|---|---|---|
| Isoxazole C-4 | Susceptible to nitration/sulfonation | Limited by ring stability |
| Phenyl ring | Directed by Cl/F substituents | Halogenation, Friedel-Crafts |
Chlorine Substitution : The para-chloro group may participate in Ullmann-type couplings, though evidence is anecdotal.
Cyclization and Ring-Opening
Under acidic or basic conditions:
Scientific Research Applications
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Medicinal chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, while the amine group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(4-chloro-2-fluorophenyl)isoxazol-5-amine can be contextualized against related isoxazole and heterocyclic derivatives. Below is a comparative analysis based on substituent effects, synthetic utility, and biological activity:
Table 1: Comparison of Key Isoxazole and Heterocyclic Analogs
Key Insights:
Substituent Effects :
- Electron-withdrawing groups (Cl, F, CF₃) enhance electrophilicity and influence reaction yields. For example, para-bromo and meta-chloro analogs achieve 72–96% yields in enantioselective syntheses .
- Steric effects from ortho-fluoro substituents (as in the target compound) may reduce reactivity compared to para-substituted analogs like 3-(4-bromophenyl)isoxazol-5-amine .
Heterocycle Differences: Isoxazole vs. Thiadiazole: Sulfur-containing heterocycles (e.g., thiadiazole) exhibit stronger intermolecular interactions, which may enhance binding in biological targets .
Biological Activity :
- Isoxazole derivatives with tert-butyl substituents (e.g., 3-(tert-butyl)isoxazol-5-amine) show variable TrkA inhibition (15.5–100.4% inhibition), suggesting substituent size and position critically modulate activity .
- The trifluoromethyl group in 3-(trifluoromethyl)isoxazol-5-amine (HRMS m/z 243.0741) highlights the role of lipophilic groups in pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-chloro-2-fluorophenyl)isoxazol-5-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of β-ketonitriles with hydroxylamine, followed by functionalization of the phenyl ring. Evidence from enantioselective synthesis studies suggests using chiral spirocyclic phosphoric acid catalysts (e.g., CPA-1) to achieve high enantiomeric excess (ee). For example, reacting substituted benzyl alcohols with isoxazol-5-amine derivatives under mild conditions (room temperature, dichloromethane) yields heterotriarylmethanes with 71–96% yields and 80–93% ee . Optimization involves adjusting substituent electronics and steric effects on the phenyl ring.
Q. How is 3-(4-chloro-2-fluorophenyl)isoxazol-5-amine characterized structurally?
- Methodology : X-ray crystallography is critical for unambiguous structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) validate purity and molecular weight. For example, NH groups in the amine moiety show distinct hydrogen bonding patterns in crystallographic data, which correlate with reactivity .
Q. What role does the NH group in the isoxazol-5-amine moiety play in catalytic reactions?
- Methodology : The NH group participates in hydrogen bonding with chiral catalysts (e.g., phosphoric acids), enhancing enantioselectivity. Substituting NH with alkyl groups (e.g., N-ethyl) can improve ee (91–93%) but reduces yields if both H atoms are replaced (e.g., N,N-diethyl: 27% yield, 23% ee). This highlights the balance between steric hindrance and hydrogen bonding in reaction design .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the phenyl ring influence reaction outcomes?
- Methodology : Systematic substitution studies reveal:
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodology : Discrepancies between NMR (solution state) and crystallography (solid state) often arise from dynamic effects like rotamerism. Use variable-temperature NMR to probe conformational flexibility. For example, hindered rotation of the 4-chloro-2-fluorophenyl group may split signals in NMR but appear averaged at room temperature. Cross-validate with Density Functional Theory (DFT) calculations to model preferred conformers .
Q. How is 3-(4-chloro-2-fluorophenyl)isoxazol-5-amine utilized in macromolecular crystallography?
- Methodology : The compound’s rigid isoxazole core makes it a candidate for co-crystallization with proteins. SHELX suites (e.g., SHELXC/D/E) enable phase determination in high-resolution (<1.8 Å) or twinned crystals. For example, its chlorine atom provides a strong anomalous signal for Single-Wavelength Anomalous Dispersion (SAD) phasing .
Q. What are the challenges in scaling up enantioselective synthesis while maintaining ee?
- Methodology : Batch-to-batch variability in chiral catalysts requires rigorous quality control. Use immobilized catalysts (e.g., silica-supported CPA) for recyclability. Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to detect ee drift. Evidence shows that N-ethyl derivatives stabilize the transition state, reducing racemization during scale-up .
Data-Driven Research Considerations
- Comparative Analysis : Compare 3-(4-chloro-2-fluorophenyl)isoxazol-5-amine with analogs (e.g., 3-(4-bromophenyl)isoxazol-5-amine) to evaluate halogen effects on bioactivity .
- Safety Data : Refer to GHS hazard codes (e.g., H315, H319) for handling guidelines, particularly for halogenated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
